12-Oahsa

Descripción general

Descripción

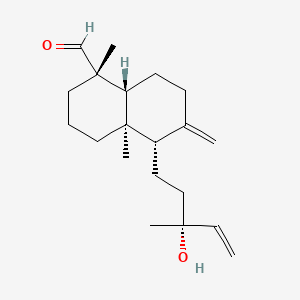

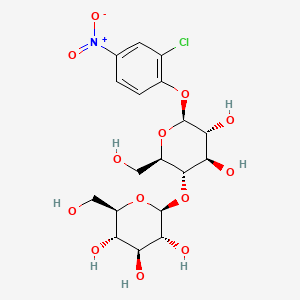

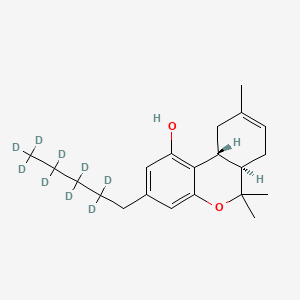

El Ácido 12-Oleoilhidroxiesteárico (12-OAHSA) es un miembro de la familia de ésteres de ácidos grasos de ácidos grasos hidroxilados (FAHFA). Estos compuestos son lípidos endógenos conocidos por sus propiedades antiinflamatorias. El Ácido 12-Oleoilhidroxiesteárico se encuentra específicamente en el aceite de oliva y se ha estudiado por su potencial para mitigar la inflamación inducida por la obesidad y mejorar la homeostasis de la glucosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Ácido 12-Oleoilhidroxiesteárico normalmente implica la esterificación del ácido oleico con el ácido hidroxiesteárico. Esta reacción puede ser catalizada por varios agentes, incluyendo enzimas o catalizadores químicos, bajo condiciones controladas de temperatura y pH. La reacción se lleva a cabo generalmente en un disolvente orgánico para facilitar el proceso de esterificación .

Métodos de producción industrial

La producción industrial del Ácido 12-Oleoilhidroxiesteárico implica la extracción del ácido oleico y el ácido hidroxiesteárico de fuentes naturales, como el aceite de oliva. Los ácidos extraídos se someten entonces a esterificación en condiciones optimizadas para producir Ácido 12-Oleoilhidroxiesteárico en grandes cantidades. Se utilizan técnicas avanzadas como la cromatografía líquida y la espectrometría de masas para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 12-Oleoilhidroxiesteárico experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno al compuesto, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que resulta en formas reducidas del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio. La reacción se lleva a cabo normalmente en condiciones ácidas o básicas.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio. La reacción se realiza generalmente en condiciones anhidras.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes. .

Principales productos formados

Oxidación: Derivados oxidados del Ácido 12-Oleoilhidroxiesteárico.

Reducción: Formas reducidas del Ácido 12-Oleoilhidroxiesteárico.

Sustitución: Derivados sustituidos con varios grupos funcionales

Aplicaciones Científicas De Investigación

El Ácido 12-Oleoilhidroxiesteárico tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar las propiedades y reacciones de los FAHFA.

Biología: Investigado por su papel en la señalización celular y la regulación metabólica.

Medicina: Estudiado por sus posibles efectos terapéuticos en el tratamiento de la obesidad, la diabetes y las enfermedades relacionadas con la inflamación.

Industria: Utilizado en la formulación de suplementos nutricionales y alimentos funcionales debido a sus beneficios para la salud .

Mecanismo De Acción

El Ácido 12-Oleoilhidroxiesteárico ejerce sus efectos a través de varios objetivos y vías moleculares:

Acción antiinflamatoria: Inhibe la vía de señalización del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), reduciendo la expresión de citoquinas proinflamatorias.

Homeostasis de la glucosa: Mejora la homeostasis de la glucosa mejorando la sensibilidad a la insulina y reduciendo la inflamación en el tejido adiposo.

Señalización celular: Modula varias vías de señalización celular involucradas en el metabolismo y la inflamación

Comparación Con Compuestos Similares

El Ácido 12-Oleoilhidroxiesteárico es único entre los FAHFA debido a su estructura específica y sus actividades biológicas. Compuestos similares incluyen:

Ácido 9-Oleoilhidroxiesteárico: Otro FAHFA con propiedades antiinflamatorias similares.

Ácido 10-Oleoilhidroxiesteárico: Conocido por su papel en la regulación metabólica.

Ácido 11-Oleoilhidroxiesteárico: Estudiado por sus posibles efectos terapéuticos en enfermedades metabólicas

El Ácido 12-Oleoilhidroxiesteárico destaca por su alta concentración en el aceite de oliva y su significativo impacto en la inflamación inducida por la obesidad y la homeostasis de la glucosa .

Propiedades

IUPAC Name |

12-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHJVQODRYVDAA-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247627 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101901-73-9 | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101901-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

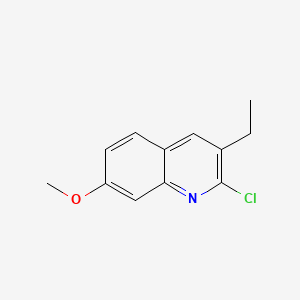

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/new.no-structure.jpg)

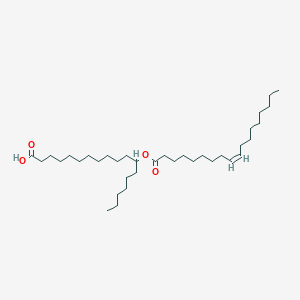

![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)